molecular formula C56H64N8O16Rh2 B576045 DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 CAS No. 171230-55-0

DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4

Cat. No.: B576045
CAS No.: 171230-55-0
M. Wt: 1310.979
InChI Key: LHRVJFKAPQAXJT-GBHGIEMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 is involved in various types of reactions, including:

Common reagents used in these reactions include hydrogen, various organic substrates, and specific ligands. The major products formed are often chiral compounds with high enantiomeric excess .

Mechanism of Action

The mechanism of action of DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 involves the formation of a rhodium-carbene intermediate, which facilitates various transformations. The catalyst’s chiral environment ensures high enantioselectivity in the reactions . The molecular targets and pathways involved include the activation of diazo compounds and the insertion of carbenes into C-H bonds .

Comparison with Similar Compounds

Properties

CAS No.

171230-55-0

Molecular Formula

C56H64N8O16Rh2

Molecular Weight

1310.979

IUPAC Name

methyl (4S)-2-oxo-3-(3-phenylpropanoyl)imidazolidine-4-carboxylate;rhodium

InChI

InChI=1S/4C14H16N2O4.2Rh/c4*1-20-13(18)11-9-15-14(19)16(11)12(17)8-7-10-5-3-2-4-6-10;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);;/t4*11-;;/m0000../s1

InChI Key

LHRVJFKAPQAXJT-GBHGIEMESA-N

SMILES

COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.[Rh].[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.